molecular formula C12H17NO B8558827 2-Aminomethyl-8-methoxytetralin

2-Aminomethyl-8-methoxytetralin

Cat. No.: B8558827
M. Wt: 191.27 g/mol
InChI Key: FAYBUPJAEDWEEQ-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

(8-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)methanamine

InChI

InChI=1S/C12H17NO/c1-14-12-4-2-3-10-6-5-9(8-13)7-11(10)12/h2-4,9H,5-8,13H2,1H3

InChI Key

FAYBUPJAEDWEEQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1CC(CC2)CN

Origin of Product

United States

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 2-(Aminomethyl)-8-methoxy-1,2,3,4-tetrahydronaphthalene
  • CAS No.: 127199-45-5
  • Molecular Formula : C₁₁H₂₀N₂O₂
  • Molecular Weight : 212.29 g/mol
  • Purity : ≥97%

Structural Features: This compound features a bicyclic tetralin (1,2,3,4-tetrahydronaphthalene) scaffold with a methoxy (-OCH₃) substituent at position 8 and an aminomethyl (-CH₂NH₂) group at position 2.

Comparison with Structurally Related Compounds

(S)-(-)-8-Methoxy-2-aminotetralin

Key Data :

Parameter 2-Aminomethyl-8-methoxytetralin (S)-(-)-8-Methoxy-2-aminotetralin
CAS No. 127199-45-5 127253-44-5
Molecular Formula C₁₁H₂₀N₂O₂ C₁₁H₁₅NO
Molecular Weight 212.29 g/mol 177.24 g/mol
Substituents -CH₂NH₂ (position 2), -OCH₃ (8) -NH₂ (position 2), -OCH₃ (8)
Density Not reported 1.056 g/cm³

Structural and Functional Insights :

  • Substituent Differences: The absence of a methyl group in the amino substituent (-NH₂ vs.
  • Stereochemistry : The (S)-enantiomer introduces chiral specificity, which is critical for interactions with biological targets (e.g., neurotransmitter receptors) .

Methoxytryptamine Derivatives

Examples :

  • 5-Methoxytryptamine (CAS: Not specified in evidence)
  • 7-Methoxytryptamine (CAS: Not specified in evidence)

Comparative Analysis :

Parameter This compound Methoxytryptamines
Core Structure Partially saturated tetralin Aromatic indole ring
Substituent Position Methoxy at position 8 Methoxy at positions 5 or 7 (indole)
Functional Groups Aminomethyl (-CH₂NH₂) Aminoethyl (-CH₂CH₂NH₂)

Pharmacological Implications :

  • Ring Saturation : The tetralin scaffold may confer improved metabolic stability compared to the fully aromatic indole system in tryptamines, which are prone to oxidative metabolism .
  • Substituent Effects: Methoxy positioning (5/7 in tryptamines vs. 8 in tetralin derivatives) influences electronic distribution and receptor affinity. For example, 5-methoxytryptamine is a known serotonin receptor agonist, whereas tetralin derivatives may target distinct pathways .

Other Aminoethyl Derivatives

Examples from Evidence :

  • 2-(Diisopropylamino)ethanethiol (CAS: 4261–68–1)
  • N,N-Diethylmonoethanolamine (CAS: 5842–07–9)

Contrasting Features :

  • These compounds lack the bicyclic tetralin or indole systems, instead featuring linear or branched alkyl chains with amino/thiol groups.
  • Their applications diverge significantly (e.g., chemical synthesis intermediates vs.

Research Findings and Implications

  • Receptor Specificity : Unlike methoxytryptamines, which primarily interact with serotonin receptors, tetralin derivatives may exhibit affinity for dopamine or adrenergic receptors due to conformational differences .

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